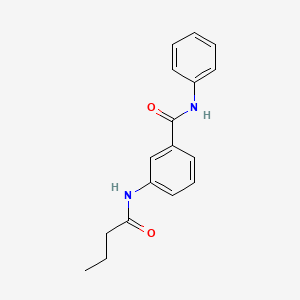![molecular formula C20H28N2O2 B5914721 2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is a synthetic compound that belongs to the class of drugs known as analgesics. It is commonly referred to as CPCA and is used in scientific research to study the mechanisms of pain relief.
作用機序
CPCA works by binding to opioid receptors in the brain and spinal cord, which reduces the transmission of pain signals. It also increases the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain. This action produces a feeling of euphoria and can lead to addiction.
Biochemical and Physiological Effects:
CPCA has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a sense of euphoria and can lead to addiction. CPCA can cause side effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
CPCA is a potent analgesic that is widely used in scientific research. Its advantages include its ability to reduce pain signals and its effectiveness in studying the mechanisms of pain relief. However, CPCA has limitations, including its potential for addiction and the risk of side effects such as respiratory depression.
将来の方向性
There are several future directions for research on CPCA, including the development of new pain medications that are less addictive and have fewer side effects. Researchers are also studying the effects of CPCA on different types of pain, such as neuropathic pain and cancer pain. Additionally, there is ongoing research on the molecular mechanisms of CPCA and its potential for use in personalized medicine.
Conclusion:
In conclusion, CPCA is a synthetic compound that is widely used in scientific research to study the mechanisms of pain relief. Its mechanism of action involves binding to opioid receptors in the brain and spinal cord, which reduces pain signals. CPCA has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. While CPCA has limitations, including its potential for addiction and side effects, it has several advantages, including its ability to reduce pain signals and its effectiveness in studying the mechanisms of pain relief. There are several future directions for research on CPCA, including the development of new pain medications and ongoing research on the molecular mechanisms of CPCA.
合成法
The synthesis of CPCA involves several steps, including the reaction of 4-methyl-1-piperidinylcarbonyl chloride with 2-aminobenzophenone to form the intermediate compound, which is then reacted with cyclopentylmagnesium bromide to produce the final product. The reaction is carried out under anhydrous conditions and requires careful temperature control to ensure the desired product is obtained.
科学的研究の応用
CPCA is primarily used in scientific research to study the mechanisms of pain relief. It is a potent analgesic that acts on the central nervous system to reduce pain signals. CPCA is also used to study the effects of opioids on the body and to develop new pain medications.
特性
IUPAC Name |
2-cyclopentyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-10-12-22(13-11-15)20(24)17-8-4-5-9-18(17)21-19(23)14-16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYSDFXGOXEFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)

